2-Ethyl-4-methyl-1,3-dithiolane

Flavor regulation FEMA GRAS Food safety compliance

2-Ethyl-4-methyl-1,3-dithiolane is a five-membered organosulfur heterocycle (C₆H₁₂S₂, MW 148.29) belonging to the 1,3-dithiolane class, characterized by a 2-ethyl and 4-methyl substitution pattern on the dithiolane ring. It is recognized under FEMA No.

Molecular Formula C6H12S2
Molecular Weight 148.3 g/mol
CAS No. 17564-27-1
Cat. No. B3333804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-4-methyl-1,3-dithiolane
CAS17564-27-1
Molecular FormulaC6H12S2
Molecular Weight148.3 g/mol
Structural Identifiers
SMILESCCC1SCC(S1)C
InChIInChI=1S/C6H12S2/c1-3-6-7-4-5(2)8-6/h5-6H,3-4H2,1-2H3
InChIKeyPYBVIKJOGRMFFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-4-methyl-1,3-dithiolane (CAS 17564-27-1) – Organoleptic & Physical-Chemical Baseline for Procurement


2-Ethyl-4-methyl-1,3-dithiolane is a five-membered organosulfur heterocycle (C₆H₁₂S₂, MW 148.29) belonging to the 1,3-dithiolane class, characterized by a 2-ethyl and 4-methyl substitution pattern on the dithiolane ring. [1] It is recognized under FEMA No. 4870 as a flavoring substance and is naturally occurring in Allium cepa (onion) as a secondary metabolite formed during tissue disruption. [1] Its organoleptic profile is reported as garlic, horseradish, onion, and sulfurous. [1] The compound is commercially available with botanical-sourced, Kosher, and Halal certifications at ≥95% purity (Quality Level 400), compliant with FDA 21 CFR 117.

Regulatory FEMA GRAS listing for food-grade flavor formulation
Organoleptic Garlic, horseradish, onion, sulfurous profile
Certification Kosher, Halal, botanical (Allium cepa) origin

Why 2-Ethyl-4-methyl-1,3-dithiolane Cannot Be Replaced by a Generic 1,3-Dithiolane Analog in Flavor and Analytical Applications


Within the 1,3-dithiolane family, minor alterations in alkyl substitution pattern (position, chain length, or branching) produce substantial shifts in organoleptic character, regulatory acceptance, and chromatographic behavior. [1] For example, the closely related 2,4-dimethyl-1,3-dithiolane conveys a metallic, onion profile and is explicitly not recommended for flavor use, whereas 4-methyl-1,3-dithiolane lacks FEMA approval entirely. [1][2] Even among FEMA-listed dithiolanes such as 2-methyl-1,3-dithiolane (FEMA 3705), the odor descriptors diverge markedly (burnt alliaceous, smoky, savory vegetable vs. the target's garlic-horseradish-onion-sulfurous quartet). [3] The quantitative retention index and physicochemical data below demonstrate that assumption of interchangeability without experimental verification introduces unacceptable risk in both analytical method development and flavor formulation.

Sensory divergence Dimethyl analog introduces metallic off-note; garlic/horseradish character may be lost
Regulatory gap 4-Methyl-1,3-dithiolane lacks FEMA GRAS, not approved for flavor use
Chromatographic shift Kovats RI deviation may alter GC-MS peak assignment and method specificity

Quantitative Differentiation Evidence for 2-Ethyl-4-methyl-1,3-dithiolane vs. Closest 1,3-Dithiolane Analogs


FEMA GRAS Regulatory Clearance vs. Non-Approved Analog 4-Methyl-1,3-dithiolane

2-Ethyl-4-methyl-1,3-dithiolane holds FEMA No. 4870 status, is certified Kosher and Halal, and complies with FDA 21 CFR 117, making it permissible for food flavor applications. In contrast, 4-methyl-1,3-dithiolane (CAS 50363-43-4) lacks FEMA approval and is expressly not approved for use in fragrances or flavors according to current regulatory guidance including FEMA (US) standards. [1] This binary regulatory difference is critical for any procurement decision involving food-grade flavor ingredients.

FEMA Regulatory Status
Head-to-head
Target: FEMA 4870, FDA 21 CFR 117 compliant, Kosher, Halal
Comparator: No FEMA, not approved for flavor or fragrance use
Categorical regulatory clearance gap; procurement of unapproved analog creates compliance risk
Supplier certifications apply; verify current status
Flavor regulation FEMA GRAS Food safety compliance

Organoleptic Profile Divergence vs. 2,4-Dimethyl-1,3-dithiolane

The target compound's organoleptic signature is documented by Sigma-Aldrich as garlic, horseradish, onion, and sulfurous. The structurally closest analog, 2,4-dimethyl-1,3-dithiolane, is characterized at 0.10% in dipropylene glycol as sulfurous with an onion, metallic flavor type. [1] The absence of garlic and horseradish notes, and the emergence of a metallic off-note in the dimethyl analog, constitutes a meaningful sensory differentiation for savory flavor formulation.

Organoleptic Profile
Cross-study
Target: garlic, horseradish, onion, sulfurous
Comparator (2,4-dimethyl): sulfurous, onion, metallic (0.10% in DPG)
Descriptor divergence means allium profiles are not interchangeable; metallic note may appear
Supplier sensory panels; context-dependent evaluation
Flavor chemistry Sensory science Organoleptic characterization

Gas Chromatographic Kovats Retention Index Differentiation vs. 2,4-Dimethyl-1,3-dithiolane

On a non-polar OV-101 capillary column at 130°C, 2-ethyl-4-methyl-1,3-dithiolane exhibits a Kovats retention index (RI) of 1130. [1] Under comparable non-polar conditions (Methyl Silicone phase), 2,4-dimethyl-1,3-dithiolane elutes with an RI of 1032. [2] The ΔRI of ~98 units is large enough to preclude co-elution and permits unambiguous chromatographic resolution, a critical parameter for GC-MS-based identification in complex food matrices.

Kovats Retention Index
Cross-study
Target RI 1130 (OV-101, 130°C) vs 2,4-dimethyl RI 1032 (Methyl Silicone); Δ ≈ 98 units
Supports unambiguous GC-MS peak assignment in volatile profiling
Non-polar column conditions; NIST Webbook data
Analytical chemistry GC-MS Retention index Chromatography

Boiling Point and Physicochemical Property Differentiation vs. 2,4-Dimethyl- and 4-Methyl-1,3-dithiolane

2-Ethyl-4-methyl-1,3-dithiolane has a reported boiling point of 193°C with a predicted density of 1.021 g/cm³ and a LogP of 2.59. The structurally related 2,4-dimethyl-1,3-dithiolane boils at 184–185°C (Δ ~8–9°C lower), and 4-methyl-1,3-dithiolane boils at 174–175°C (Δ ~18–19°C lower). [1][2] These boiling point differences reflect the incremental alkyl chain extension and directly affect vapor pressure, headspace partitioning, and thermal stability during processing.

Physicochemical Properties
Cross-study
Target BP 193°C, density 1.021 g/cm³, LogP 2.59
2,4-Dimethyl BP 184–185°C; 4-Methyl BP 174–175°C
Boiling point differences affect headspace partitioning and thermal processing behavior
Reported at 760 mmHg; density/LogP predicted
Physicochemical properties Volatility Formulation science

Class-Level Flavor Character Differentiation Among 2-Substituted-1,3-dithiolanes

In a systematic study synthesizing and organoleptically evaluating ten 2-substituted-1,3-dithiolanes, 2-n-propyl-1,3-dithiolane exhibited a distinct floral, broth character, while the remaining nine 2-substituted-1,3-dithiolanes (including alkyl-substituted variants) displayed meat, onion, garlic, and radish characters. [1] Although 2-ethyl-4-methyl-1,3-dithiolane was not among the specific compounds synthesized in this study, the class-level finding establishes that even a one-carbon homologation at the 2-position (ethyl → propyl) can shift the dominant odor character from allium/meat to floral/broth. Conversely, the addition of a 4-methyl substituent to the dithiolane ring (as in the target compound) introduces stereoisomerism and modulates the sulfur perception, a structural feature absent in simple 2-alkyl-1,3-dithiolanes.

Class-Level SAR
Class-level
2-Position chain length governs odor category (floral/broth vs allium/meat); 4-methylation adds stereochemical complexity
Structural determinants of allium profile; substitution may shift odor outcome
Based on organoleptic evaluation of ten 2-substituted-1,3-dithiolanes
Flavor synthesis Structure-odor relationships Sulfur aroma compounds

Validated Application Scenarios for 2-Ethyl-4-methyl-1,3-dithiolane Based on Comparative Evidence


Savory Food Flavor Formulation Requiring FEMA GRAS-Compliant Allium Top Notes

Food flavorists developing onion, garlic, or horseradish flavor profiles for processed foods can deploy 2-ethyl-4-methyl-1,3-dithiolane as a FEMA 4870-listed, Kosher/Halal-certified ingredient. Unlike 4-methyl-1,3-dithiolane, which lacks FEMA clearance entirely, or 2,4-dimethyl-1,3-dithiolane, which is explicitly not recommended for flavor use, this compound provides a regulatory-compliant pathway to delivering authentic garlic-horseradish-onion notes. [1] The botanical (Allium cepa) origin further supports clean-label positioning.

GC-MS Method Development for Sulfur Volatile Profiling in Allium and Meat Flavor Research

Analytical laboratories developing GC-MS methods for the identification and quantification of sulfur heterocycles in onion, garlic, or meat flavor isolates can use the compound-specific Kovats RI of 1130 (OV-101, 130°C) as a chromatographic reference point. [2] The ~98-unit RI separation from 2,4-dimethyl-1,3-dithiolane (RI 1032) and the distinct boiling points (193°C vs. 184–185°C) provide method specificity that would be compromised by substituting an analog with overlapping or unresolved chromatographic behavior. [2]

Structure–Odor Relationship Studies in Organosulfur Flavor Chemistry

Researchers investigating how alkyl substitution patterns on the 1,3-dithiolane scaffold modulate olfactory perception can use 2-ethyl-4-methyl-1,3-dithiolane as a key reference compound that occupies a structurally intermediate position between simple 2-alkyl-1,3-dithiolanes and fully substituted variants. Class-level evidence demonstrates that 2-position homologation shifts odor category (e.g., floral/broth for 2-propyl vs. allium/meat for 2-methyl), while 4-methylation adds stereochemical complexity and modulates sulfur intensity. [3] The systematic organoleptic differentiation from 2,4-dimethyl-1,3-dithiolane (garlic/horseradish vs. metallic/onion) makes this compound a valuable probe for quantitative structure–odor relationship (QSOR) modeling. [1]

Thermal Processing and Encapsulation Studies of Allium Volatiles

Food process engineers studying volatile retention during spray-drying, extrusion, or thermal processing of savory flavors can leverage the documented boiling point differential (193°C for target vs. 174–185°C for less substituted analogs) to evaluate flavor loss kinetics. The higher boiling point and correspondingly lower vapor pressure of 2-ethyl-4-methyl-1,3-dithiolane, relative to 4-methyl- or 2,4-dimethyl-1,3-dithiolane, predict superior retention under high-temperature unit operations, making it a more thermally robust candidate for applications requiring heat stability.

Application
Selection Property
Validation Focus
Allium flavor formulation
FEMA GRAS status, organoleptic identity
Regulatory compliance, sensory profile match
GC-MS volatile profiling
Compound-specific Kovats RI, boiling point
Chromatographic resolution, peak assignment
Structure-odor relationship studies
Alkyl substitution pattern, stereochemistry
QSOR modeling, sensory panel correlation
Volatile thermal processing studies
Boiling point, vapor pressure
Retention kinetics under heating operations
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